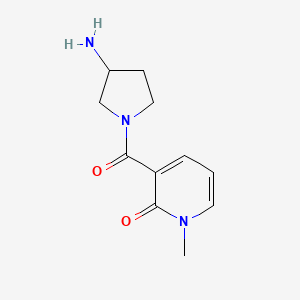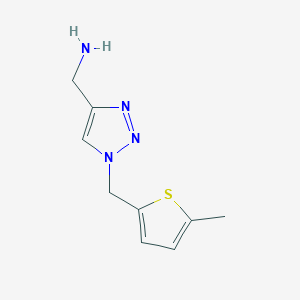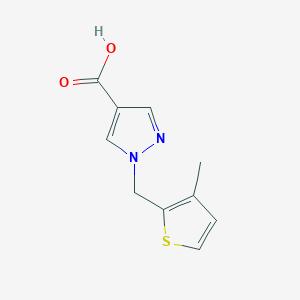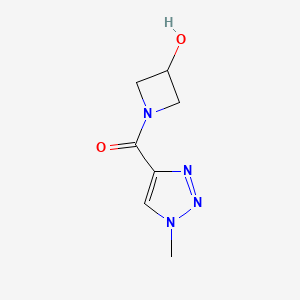
3-(3-氨基吡咯烷-1-羰基)-1-甲基吡啶-2(1H)-酮
描述
3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
杂环化合物,如吡啶和吡咯烷,由于存在于广泛的生物活性分子中,因此在药物化学中作为关键的支架。这些化合物的合成和功能化具有重要的意义。例如,作为包含吡咯烷环的一类化合物的乙内酰脲衍生物的合成因其在药物发现中的重要性而受到重视,展示了这些结构可以表现出的多种生物活性 Shabnam Babu Shaikh 等,2023。类似地,2-氧代-3-氰基吡啶衍生物的合成,与目标化合物密切相关,因其显着的药理特性而受到关注,包括抗癌、抗菌和 HIV-1 非核苷逆转录酶抑制活性 P. Ghosh 等,2015。
在生物应用中的作用
杂环化合物(如 3-(3-氨基吡咯烷-1-羰基)-1-甲基吡啶-2(1H)-酮)的反应性和官能团相容性允许它们用于开发具有靶向生物活性的药物剂。例如,席夫碱,可能在结构或功能上与目标化合物相关,由羰基化合物和胺合成,并以广泛的应用而闻名,包括在药物开发中用于增强免疫系统和治疗各种疾病 Senthil Kumar Raju 等,2022。
属性
IUPAC Name |
3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-2-3-9(10(13)15)11(16)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWWWXSWNHOZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















